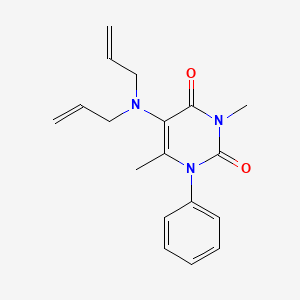
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include diallylamino, dimethyl, and phenyl groups. These modifications can potentially alter its chemical properties and biological activities, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve:
Alkylation: Introduction of the diallylamino group through alkylation reactions.
Methylation: Addition of methyl groups at the 3 and 6 positions.
Phenylation: Introduction of the phenyl group.
Common reagents used in these reactions include alkyl halides, methylating agents, and phenylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the diallylamino group to a corresponding oxide.
Reduction: Reduction of any oxidized forms back to the original compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer or antiviral agent due to its structural similarity to other therapeutic uracil derivatives.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- involves its interaction with biological molecules. It may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid metabolism.
Intercalating into DNA/RNA: Intercalating into nucleic acids, disrupting their normal function.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell behavior.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research for its effects on RNA synthesis.
1-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other uracil derivatives. Its diallylamino group, in particular, may enhance its reactivity and potential interactions with biological targets .
Properties
CAS No. |
32150-62-2 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-[bis(prop-2-enyl)amino]-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O2/c1-5-12-20(13-6-2)16-14(3)21(15-10-8-7-9-11-15)18(23)19(4)17(16)22/h5-11H,1-2,12-13H2,3-4H3 |
InChI Key |
OXKMQABFDJFCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


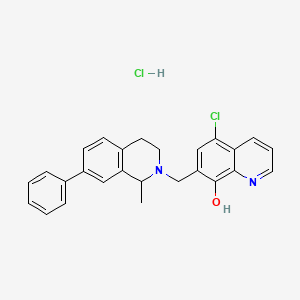
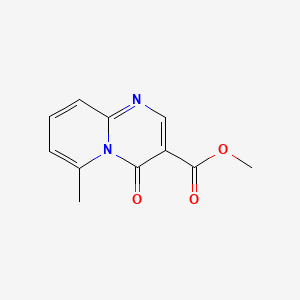

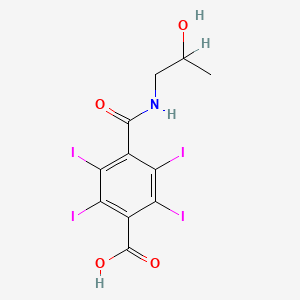
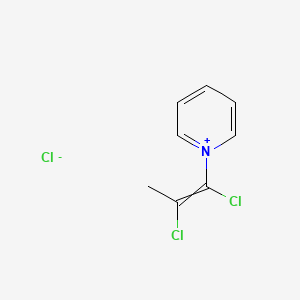
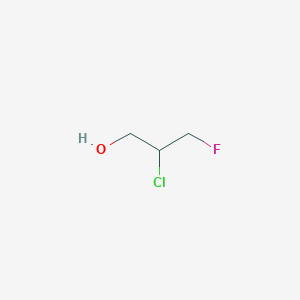

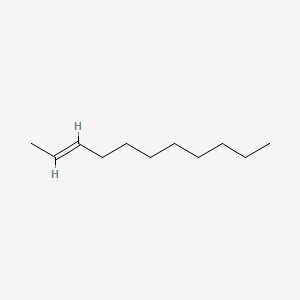
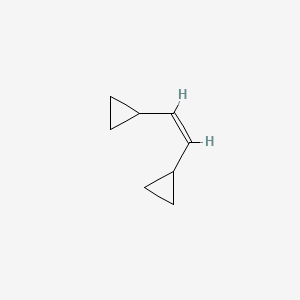
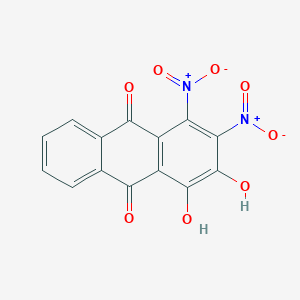
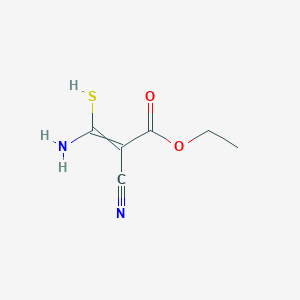
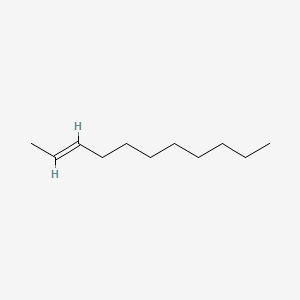
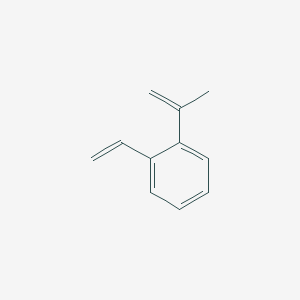
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
